molecular formula C30H27N5O2 B8820335 AG-270 CAS No. 2201056-66-6

AG-270

Cat. No.: B8820335
CAS No.: 2201056-66-6
M. Wt: 489.6 g/mol
InChI Key: LSOYYWKBUKXUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG-270 (CAS: 2201056-66-6) is a first-in-class, orally bioavailable, reversible, and non-competitive allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme responsible for synthesizing S-adenosylmethionine (SAM). SAM depletion via MAT2A inhibition selectively targets cancers with homozygous MTAP deletion, a genetic alteration present in ~15% of malignancies . This compound exhibits an IC50 of 14–20 nM in biochemical and cellular assays, reducing intracellular SAM levels by 54–70% and demonstrating antiproliferative activity in MTAP-null cancer models . In preclinical studies, this compound significantly delayed tumor growth in xenograft models (e.g., HCT116 MTAP<sup>−/−</sup> and KP4 pancreatic cancer) and synergized with taxanes . Clinically, this compound achieved a maximum tolerated dose (MTD) of 200 mg once daily in a Phase I trial, with manageable toxicities (e.g., reversible hepatotoxicity, anemia) and preliminary efficacy (2 partial responses, 5 patients with stable disease ≥16 weeks) .

Properties

CAS No.

2201056-66-6

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32)

InChI Key

LSOYYWKBUKXUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6

Origin of Product

United States

Preparation Methods

Formation of Dimethyl Malonate Intermediate (46)

Methyl 2-(4-methoxyphenyl) acetate (45 ) undergoes alkylation with dimethyl carbonate in the presence of potassium tert-butoxide (KOtBu). This step generates the dimethyl malonate intermediate (46 ), which serves as the foundation for subsequent cyclization.

Cyclization to Pyrazolo-Pyrimidinone (47)

Reaction of 46 with 1H-pyrazol-5-amine (56 ) in refluxing xylene facilitates cyclization, yielding the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold (47 ). The amino pyrazole 56 is synthesized separately via hydrazine-mediated cyclization of 3-oxo-3-phenylpropanenitrile (52 ) with 4-(methoxybenzyl)hydrazine, followed by cyclohexanone addition and deprotection (Scheme 1B).

Chlorination and Methoxylation

Treatment of 47 with phosphoryl chloride (POCl3) introduces chlorine atoms at the 5- and 7-positions, forming dichloride 48 . Selective displacement of the 7-chloro group with sodium methoxide yields the 7-methoxy intermediate 49 , preserving the 5-chloro site for subsequent amination.

Functionalization at the R4 Position

The R4 substituent is critical for MAT2A inhibition and pharmacokinetic optimization. Two strategies were employed:

Amination via Suzuki Coupling

Palladium-catalyzed coupling of 49 with aryl boronic acid derivatives introduces the R1 substituent (e.g., quinolin-6-yl group). This step, performed under standard Suzuki conditions, affords intermediate 51 with high regioselectivity.

Masking the N–H Group for Improved Solubility

To address low solubility, the N–H moiety in the pyrazole ring was masked via ethyl carbamate protection (yielding 40 ) or oxadiazole ester formation (41 ). These modifications reduced hydrogen-bond donor count while maintaining potency (Table 2).

Table 2: Impact of R4 Modifications on this compound Properties

CompoundR4 SubstituentMAT2A IC50 (nM)Cell EC50 (nM)Solubility (µg/mL)
40 Ethyl carbamate124515
41 Oxadiazole ester185222
This compound3-Amino-isoxazole83210

Final Deprotection and Purification

The 7-methoxy group in 51 is dealkylated under acidic conditions to yield the bioactive ketone in this compound. Spray-dried dispersion (SDD) technology is employed to enhance oral bioavailability, addressing low aqueous solubility (92% bioavailability in rats).

Structural Characterization and Analytical Data

X-ray crystallography (1.32 Å resolution) confirmed this compound’s binding mode within the MAT2A allosteric pocket, with key interactions including hydrogen bonds to Arg335 and hydrophobic contacts with Ile332. Pharmacokinetic studies in humans demonstrated a terminal half-life of 16–38 hours and dose-proportional exposure up to 400 mg QD .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Phase 1 Trials

AG-270 is currently undergoing evaluation in several phase 1 clinical trials aimed at assessing its safety, tolerability, and efficacy in patients with advanced solid tumors. Key findings from these trials include:

  • Maximum Tolerated Dose (MTD) : The MTD has been established at 200 mg once daily, with dose-limiting toxicities reported as transient rashes, neutropenia, thrombocytopenia, and reversible acute liver injury .
  • Efficacy Indicators : Preliminary results indicate that this compound can reduce plasma SAM levels significantly, which is essential for its antitumor activity. Some patients have shown partial responses or stable disease lasting several months .
Parameter Value
Maximum Tolerated Dose (MTD)200 mg once daily
Common ToxicitiesRashes, neutropenia
Notable ResponsesPartial response in neuroendocrine carcinoma; stable disease in multiple patients

Patient Demographics

The trials have enrolled patients with various solid tumors including:

  • Bile duct cancer
  • Pancreatic cancer
  • Mesothelioma
  • Non-small cell lung cancer

These malignancies often exhibit resistance to standard treatments, making this compound's unique mechanism particularly relevant .

Pharmacokinetics and Pharmacodynamics

This compound demonstrates a favorable pharmacokinetic profile. Key pharmacokinetic parameters observed include:

  • Half-Life : The median terminal half-life ranges from 16 to 38 hours across different dosing cohorts.
  • Plasma Concentrations : At doses ranging from 50 mg to 400 mg once daily, plasma concentrations of this compound were found to correlate with dose escalation .

The drug effectively reduces SAM levels by up to 70% in patients, which is crucial for targeting MTAP-deleted tumors. This reduction in SAM concentration is associated with enhanced antitumor effects observed in preclinical models .

Combination Therapies

Research indicates that this compound may exhibit enhanced efficacy when combined with standard chemotherapeutic agents such as taxanes (e.g., paclitaxel and docetaxel) and gemcitabine. Preclinical studies have shown:

  • Synergistic Effects : In patient-derived xenograft models, combinations of this compound with taxanes resulted in significant tumor regressions.
Combination Partner Observed Effect
PaclitaxelAdditive-to-synergistic
Docetaxel50% complete tumor regressions in models
GemcitabineEnhanced anti-tumor activity

These findings suggest that this compound could be particularly beneficial as part of combination therapy regimens for treating cancers with MTAP deletions .

Case Studies and Future Directions

Several case studies within the ongoing trials highlight the potential of this compound:

  • A patient with high-grade neuroendocrine carcinoma exhibited a confirmed partial response after treatment with this compound.
  • Multiple patients achieved stable disease lasting between 2 to 9 months, indicating a promising safety profile alongside preliminary efficacy.

Future clinical investigations are planned to further explore the combination of this compound with taxane-based chemotherapy in various cancer types, particularly those resistant to conventional treatments .

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. This modulation can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .

Comparison with Similar Compounds

Pharmacological and Biochemical Profiles

Parameter AG-270 PF-9366 SCR-7952 Cycloleucine
IC50 (nM) 14–20 (MAT2A inhibition) Not fully disclosed 8.2 (MAT2A inhibition) >1,000 (weak inhibitor)
SAM Reduction 54–70% in plasma/tumors Moderate (inferior to this compound) Comparable or superior Minimal
Oral Bioavailability High (AUC0–24h: 3,829 h·ng/mL) Low Exceptional (AUC0–24h: 1,442 h·ng/mL at 1 mg/kg) Poor
Selectivity Off-target UGT1A1 inhibition (IC50: 1.1 µM) Not reported High (no UGT1A1 inhibition) Non-selective
Key Structural Features 3H-pyrido[1,2-c]pyrimidin-3-one scaffold Quinazoline derivative Cyclopropyl group, optimized hydrophobic interactions Non-competitive SAM analog

Key Findings :

  • This compound vs. Cycloleucine/PF-9366 : this compound demonstrates superior SAM depletion (54–70% vs. minimal/moderate) and antiproliferative selectivity in MTAP-null cells .
  • This compound vs. SCR-7952: SCR-7952 exhibits 8.7-fold greater in vitro potency (IC50: 34.4 vs. 300.4 nM) and achieves 82.9% tumor growth inhibition (TGI) at 3 mg/kg in xenografts, compared to this compound's 52.0% TGI at 200 mg/kg . SCR-7952's smaller molecular weight and optimized binding interactions (e.g., CH-π with Phe333) enhance target engagement .

In Vivo Efficacy

  • This compound: In HCT116 MTAP<sup>−/−</sup> xenografts, 200 mg/kg this compound reduced tumor SAM levels by ~60% and delayed tumor growth by 50% . Synergy with docetaxel (5 mg/kg) resulted in complete tumor stasis in NSCLC models .
  • PF-9366: Limited in vivo data, but structurally related to this compound with lower metabolic stability .

Key Findings :

  • This compound's dose-limiting toxicity (hyperbilirubinemia due to UGT1A1 inhibition) may restrict dose escalation, whereas SCR-7952's high selectivity avoids this issue .
  • This compound remains the most clinically advanced MAT2A inhibitor, with ongoing trials exploring combinations in NSCLC and pancreatic cancer .

Biological Activity

AG-270 is a novel investigational compound that acts as an inhibitor of methionine adenosyltransferase II alpha (MAT2A), a key enzyme involved in the synthesis of S-adenosylmethionine (SAM). This compound has garnered attention for its potential therapeutic applications in cancers characterized by the deletion of the MTAP gene, which is often associated with various solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and case studies.

This compound selectively inhibits MAT2A, leading to a significant reduction in intracellular SAM levels. SAM is crucial for numerous biological processes, including methylation reactions mediated by protein arginine methyltransferase 5 (PRMT5). In MTAP-deleted cancer cells, the dependency on SAM becomes pronounced, making these cells particularly vulnerable to MAT2A inhibition. By decreasing SAM levels, this compound disrupts PRMT5 activity and induces DNA damage, ultimately inhibiting cancer cell proliferation .

MechanismDescription
Target Enzyme Methionine adenosyltransferase II alpha (MAT2A)
Primary Effect Reduction of intracellular SAM levels
Secondary Effects Inhibition of PRMT5 activity and induction of DNA damage

Preclinical Studies

Preclinical investigations have demonstrated that this compound exhibits potent antiproliferative effects in various cancer models lacking MTAP. Notably, this compound has shown a significant tumor growth inhibition (TGI) in patient-derived xenograft (PDX) models with MTAP deletions. In one study, oral administration of this compound resulted in a TGI of 75% in MTAP-null xenografts .

Key Findings from Preclinical Studies

  • IC50 Values : this compound displayed IC50 values of approximately 50 nM for reducing proliferation and 35.3 nM for decreasing SDMA marks in MTAP-deleted cells .
  • Tumor Growth Reduction : Sustained high levels of this compound were observed in HCT116 xenograft tumors, correlating with reduced SAM and SDMA levels .
  • Combination Therapy : The compound demonstrated synergistic effects when combined with taxanes in both in vitro and in vivo settings .

Clinical Trials

This compound has progressed into clinical trials to evaluate its safety and efficacy in patients with solid tumors harboring MTAP deletions. A phase I clinical trial assessed the maximum tolerated dose (MTD) and pharmacodynamics of this compound.

Phase I Clinical Trial Overview

  • Patient Population : The trial enrolled 39 patients with advanced solid tumors exhibiting MTAP deletion.
  • Dosage : Doses ranged from 50 mg to 400 mg daily; the MTD was established at 200 mg once daily .
  • Safety Profile : The treatment was generally well tolerated, although some patients experienced grade 3 or 4 decreases in platelet counts and liver enzyme elevations .

Table 2: Clinical Trial Results Summary

Dose (mg/day)Patient CountObserved Adverse EventsMTD Established
50N/AMild adverse eventsN/A
100N/AGrade 2 rashesN/A
200VariableGrade 3/4 thrombocytopenia, liver enzyme elevationYes
400N/AN/AN/A

Case Studies

Several case studies have highlighted the clinical potential of this compound. For instance, patients with advanced bile duct cancer and pancreatic cancer showed promising responses to treatment with this compound. These cases underscore the drug's ability to achieve significant reductions in plasma SAM levels, which correlated with clinical benefit .

Notable Case Study Highlights

  • Bile Duct Cancer : A patient exhibited a marked decrease in tumor size following treatment with this compound.
  • Pancreatic Cancer : Patients reported improved disease stability after receiving this compound as part of their treatment regimen.

Q & A

Q. What is the molecular mechanism of AG-270 as a MAT2A inhibitor?

this compound is a first-in-class, reversible, non-competitive allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), which catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. This compound binds to a unique allosteric pocket on MAT2A, preventing the release of SAM and disrupting methyltransferase-dependent processes critical for cancer cell survival, particularly in MTAP-deficient tumors . Mechanistic validation includes crystallography (PDB: 7KCC) showing this compound's binding mode and biochemical assays confirming non-competitiveness with ATP or methionine .

Q. What biomarkers are used to assess this compound's pharmacodynamic activity in preclinical models?

Key biomarkers include:

  • Intracellular SAM levels : Reduced SAM correlates with MAT2A inhibition (measured via LC-MS in HCT116 MTAP-null cells; IC₅₀ = 20 nM at 72 h) .
  • Symmetrically dimethylated arginine (SDMA) : A PRMT5-dependent marker; this compound selectively reduces SDMA in MTAP-null tumors .
  • Tumor growth inhibition (TGI) : In MTAP-null xenografts (e.g., KP4 pancreatic cancer), this compound (200 mg/kg, oral) achieves TGI of 75% with dose-dependent SAM reduction .

Q. How is this compound's selectivity for MTAP-deficient tumors validated experimentally?

Selectivity is demonstrated using isogenic cell pairs (e.g., HCT116 MTAP-null vs. wild-type). This compound shows potent anti-proliferative activity (IC₅₀ = 35.3 nM) and SAM reduction in MTAP-null cells but minimal effects in wild-type cells . In vivo, this compound inhibits tumor growth in MTAP-null PDX models (e.g., NSCLC, esophageal cancer) but not in MTAP-intrant models .

Advanced Research Questions

Q. What experimental strategies address this compound resistance caused by MAT2A mutations?

Resistance arises from mutations like MAT2A A276V, which disrupt this compound binding. To overcome this:

  • Combination therapies : this compound synergizes with taxanes (e.g., docetaxel) in MTAP-null models (combination index <1) by exacerbating mitotic defects and increasing multinucleated cells .
  • Next-gen inhibitors : Structure-based drug design identifies analogs with improved binding to mutant MAT2A .
  • Biomarker-driven dosing : Monitoring SAM/SDMA levels in real-time (e.g., using RNA-based SAM sensors) optimizes dosing schedules to delay resistance .

Q. How do researchers design in vivo studies to evaluate this compound's efficacy and safety?

  • Model selection : MTAP-null PDX models (e.g., KP4 pancreatic, NSCLC H2122) are prioritized. Cohorts include MTAP-wild-type controls to confirm selectivity .
  • Dosing regimen : this compound is administered orally (50–400 mg/kg daily) with pharmacokinetic profiling (T₁/₂: 4.2–21.3 h across species) .
  • Safety endpoints : Weight loss (<5%), retinal toxicity (exclusion of subjects with degenerative retinal diseases), and gastrointestinal tolerance are monitored .

Q. What methodologies validate this compound's synergy with taxanes in MTAP-null tumors?

  • In vitro : Dose-matrix assays (e.g., HCT116 MTAP-null cells) quantify synergy (combination index <1) and cell-cycle arrest via flow cytometry .
  • In vivo : Co-administration of this compound (100 mg/kg) and docetaxel (2.5–5 mg/kg) in PDX models induces tumor stasis or regression, validated by histopathology (increased mitotic defects) .
  • Biomarker analysis : Reductions in SAM and SDMA confirm target engagement, while RNA-seq identifies downregulated DNA repair pathways (e.g., FANCA/FANCD2) .

Q. How are contradictory data on this compound's effects in non-cancer contexts resolved?

this compound reduces SAM and aggrecan accumulation in chondrocytes , conflicting with its cancer-specific efficacy. Resolution strategies include:

  • Context-dependent assays : Chondrocyte studies use distinct SAM thresholds (lower than tumor models) .
  • Tissue-specific MAT2A expression : MAT2A is overexpressed in cancers but not in normal chondrocytes, explaining differential effects .

Methodological Resources

  • Key assays : LC-MS for SAM quantification , RNA-based SAM sensors , and PRMT5 activity assays (SDMA ELISA) .
  • Models : HCT116 isogenic pairs , KP4 xenografts , and NSCLC PDX models .
  • Clinical trial design : Phase 1 protocols (NCT03435250) emphasize MTAP/CDKN2A deletion screening and combination arms with taxanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.